molecular formula C10H8ClNO2 B2390437 2-(5-chloro-1H-indol-2-yl)acetic acid CAS No. 720000-48-6

2-(5-chloro-1H-indol-2-yl)acetic acid

Cat. No. B2390437
CAS RN: 720000-48-6
M. Wt: 209.63
InChI Key: AKEXCWHQCBKPQG-UHFFFAOYSA-N
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Description

“2-(5-chloro-1H-indol-2-yl)acetic acid” is a compound that belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory activity . Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide have shown anti-inflammatory and analgesic activities .

Anticancer Activity

Indole derivatives have been found to have anticancer properties . Pyrimidine-derived indole ribonucleosides were synthesized and tested for in vitro antiproliferative activity against various types of cancer cells .

Anti-HIV Activity

Indole derivatives have been reported to have anti-HIV activity . This makes them potential candidates for the development of new therapeutic agents for HIV treatment.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This property can be beneficial in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have been reported to have antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have been found to have antitubercular activity . This makes them potential candidates for the development of new therapeutic agents for tuberculosis treatment.

Antidiabetic Activity

Indole derivatives have been reported to have antidiabetic activity . This makes them potential candidates for the development of new therapeutic agents for diabetes treatment.

properties

IUPAC Name

2-(5-chloro-1H-indol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-7-1-2-9-6(3-7)4-8(12-9)5-10(13)14/h1-4,12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEXCWHQCBKPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-1H-indol-2-yl)acetic acid

CAS RN

720000-48-6
Record name 2-(5-chloro-1H-indol-2-yl)acetic acid
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